molecular formula C7H21NSi2 B155166 Bis(trimethylsilyl)methylamine CAS No. 134340-00-4

Bis(trimethylsilyl)methylamine

Cat. No.: B155166
CAS No.: 134340-00-4
M. Wt: 175.42 g/mol
InChI Key: RTSDKFPTCHQXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(trimethylsilyl)methylamine is an organosilicon compound with the molecular formula C₇H₂₁NSi₂. It is a derivative of ammonia where two hydrogen atoms are replaced by trimethylsilyl groups. This compound is a colorless liquid that is used as a reagent in organic synthesis and organometallic chemistry .

Scientific Research Applications

Bis(trimethylsilyl)methylamine has a wide range of applications in scientific research:

Mechanism of Action

Bis(trimethylsilyl)methylamine acts as a silylating agent, which is used to prepare TMS derivatives . It has about the same silylation potential as hexamethyldisilazane (HMDS) and can be used in the same manner .

Safety and Hazards

Bis(trimethylsilyl)methylamine is flammable and causes burns of eyes, skin, and mucous membranes . Its containers may explode when heated . Vapors may form explosive mixtures with air .

Future Directions

Bis(trimethylsilyl)methylamine is increasingly used as a molecular precursor in chemical vapor deposition techniques to deposit silicon carbonitride thin films or coatings . It is also used as a non-nucleophilic base in synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(trimethylsilyl)methylamine can be synthesized by treating trimethylsilyl chloride with ammonia. The reaction proceeds as follows: [ 2 (CH₃)₃SiCl + 3 NH₃ \rightarrow [(CH₃)₃Si]₂NH + 2 NH₄Cl ] Alternatively, ammonium nitrate together with triethylamine can be used .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is typically stored under an inert atmosphere to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions: Bis(trimethylsilyl)methylamine undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison:

    Uniqueness: Bis(trimethylsilyl)methylamine is unique in its ability to act as both a silylating agent and a precursor to non-nucleophilic bases.

Properties

IUPAC Name

bis(trimethylsilyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H21NSi2/c1-9(2,3)7(8)10(4,5)6/h7H,8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSDKFPTCHQXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(N)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H21NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451218
Record name Bis(trimethylsilyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134340-00-4
Record name Bis(trimethylsilyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(trimethylsilyl)methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(trimethylsilyl)methylamine
Reactant of Route 2
Bis(trimethylsilyl)methylamine
Reactant of Route 3
Bis(trimethylsilyl)methylamine
Reactant of Route 4
Bis(trimethylsilyl)methylamine
Reactant of Route 5
Bis(trimethylsilyl)methylamine
Reactant of Route 6
Bis(trimethylsilyl)methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.